molecular formula C8H12BF3N2O2 B11756993 1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid

1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid

Cat. No.: B11756993
M. Wt: 236.00 g/mol
InChI Key: QWFNIPKLRPHQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a butyl group and a trifluoromethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable 1,3-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Butyl Substitution: The butyl group is introduced through alkylation reactions using butyl halides.

    Boronic Acid Formation:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include various substituted pyrazoles and boronic esters.

Scientific Research Applications

1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl and butyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C8H12BF3N2O2

Molecular Weight

236.00 g/mol

IUPAC Name

[2-butyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C8H12BF3N2O2/c1-2-3-4-14-7(9(15)16)5-6(13-14)8(10,11)12/h5,15-16H,2-4H2,1H3

InChI Key

QWFNIPKLRPHQLC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN1CCCC)C(F)(F)F)(O)O

Origin of Product

United States

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